molecular formula C12H18ClNO B3138681 4-Anilino-4-methyl-2-pentanone hydrochloride CAS No. 464876-42-4

4-Anilino-4-methyl-2-pentanone hydrochloride

Cat. No. B3138681
CAS RN: 464876-42-4
M. Wt: 227.73 g/mol
InChI Key: SHWCCEZJEWMSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilino-4-methyl-2-pentanone hydrochloride is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 g/mol . This compound is often used in laboratory settings .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Kinetics and Reaction Products with OH Radicals : The reaction kinetics and products of 4-methyl-2-pentanone, a related compound, with OH radicals have been studied to understand its atmospheric degradation. The research found specific reaction rates and identified dicarbonyl products, which help in understanding the compound's behavior in the atmosphere and its potential environmental impact (Aschmann, Arey, & Atkinson, 2003).
  • Photolysis and OH Reaction Kinetics : Another study focused on the photolysis and OH radical reaction kinetics of 4-hydroxy-4-methyl-2-pentanone, providing insights into its atmospheric implications, such as its degradation rate and the formation of secondary products (Aslan et al., 2017).

Organic Synthesis and Industrial Applications

  • Catalytic Behaviors in Asymmetric Hydrogenation : Research has explored the catalytic behaviors of silica-supported complexes in the asymmetric hydrogenation of 4-methyl-2-pentanone. These studies contribute to the development of new catalytic systems for producing chiral alcohols, which are valuable in pharmaceutical synthesis (Huang et al., 2002).
  • Liquid-Liquid Extraction Studies : The solvent capability of 4-methyl-2-pentanone in liquid-liquid extraction processes has been analyzed, particularly for the separation of azeotropic mixtures. This research is significant for chemical engineering and industrial processes where solvent selection is critical (Cháfer et al., 2014).

Environmental Biotechnology

  • Enhancement of Biotrickling Filters : The presence of 4-methyl-2-pentanone has been studied for its effect on the performance of biotrickling filters for the removal of hydrophobic volatile organic compounds. The findings suggest that 4-methyl-2-pentanone can improve the removal efficiency of certain compounds, offering potential advancements in air pollution control technologies (Cheng et al., 2020).

properties

IUPAC Name

4-anilino-4-methylpentan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11;/h4-8,13H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWCCEZJEWMSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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